17-Methylstearic acid, also known as isononadecanoic acid or iso-C19:0, is a highly purified monomethyl branched-chain fatty acid (mmBCFA) characterized by an 18-carbon backbone with a terminal methyl group at the 17-position. With a molecular weight of 298.5 g/mol and a sharp melting point of 67.5 °C, this saturated lipid offers a distinct combination of oxidative stability and disrupted acyl chain packing. In industrial and laboratory procurement, it is primarily sourced as a high-fidelity internal standard for mass spectrometry, a specialized lipid for tuning nanoparticle membrane fluidity, and a biomarker standard for microbiome and metabolic research. Its fully saturated nature ensures long-term stability under standard storage conditions (2-8 °C), making it a reliable precursor and reference material [1].
Substituting 17-methylstearic acid with closely related straight-chain saturated fatty acids (such as stearic acid or nonadecanoic acid) or unsaturated fatty acids (such as oleic acid) critically compromises assay and formulation performance. In lipidomics, straight-chain nonadecanoic acid (C19:0) is increasingly detected as an endogenous trace metabolite, meaning its use as an internal standard risks signal overlap and false quantification. In lipid nanoparticle (LNP) engineering, straight-chain saturated lipids pack too tightly, raising the phase transition temperature and creating rigid membranes that impede drug release. Conversely, substituting with unsaturated fatty acids to achieve fluidity introduces double bonds that are highly susceptible to lipid peroxidation, drastically reducing the shelf-life and reproducibility of the final formulation .
In quantitative lipidomics, 17-methylstearic acid (iso-C19:0) provides enhanced baseline resolution compared to straight-chain nonadecanoic acid (C19:0). The terminal methyl branching shifts the chromatographic retention time, preventing peak overlap with endogenous straight-chain odd-carbon fatty acids that can be present in trace amounts in biological samples. This structural divergence ensures high-fidelity quantification of complex lipid mixtures without the signal interference commonly observed with unbranched C19:0 standards [1].
| Evidence Dimension | Chromatographic Retention and Peak Resolution |
| Target Compound Data | 17-Methylstearic acid (iso-C19:0) elutes with a distinct retention shift due to terminal branching. |
| Comparator Or Baseline | Straight-chain nonadecanoic acid (C19:0). |
| Quantified Difference | Near-zero endogenous baseline interference compared to straight-chain analogs. |
| Conditions | GC-MS and LC-MS lipid profiling of mammalian tissues. |
Procurement of the iso-branched standard eliminates false-positive quantifications in metabolomics, ensuring highly accurate calibration curves.
17-Methylstearic acid features a sharp melting point of 67.5 °C, which is lower than that of straight-chain nonadecanoic acid (68.6 °C) and stearic acid (69.3 °C). When incorporated into lipid bilayers or lipid nanoparticles (LNPs), the steric hindrance of the terminal methyl group disrupts tight acyl chain packing. This lowers the gel-to-liquid crystalline phase transition temperature and increases membrane fluidity compared to straight-chain saturated fatty acids, while completely avoiding the oxidative degradation risks associated with unsaturated fatty acids [1].
| Evidence Dimension | Melting Point and Bilayer Packing |
| Target Compound Data | 17-Methylstearic acid melting point of 67.5 °C; disrupts tight packing. |
| Comparator Or Baseline | Stearic acid (69.3 °C) and Nonadecanoic acid (68.6 °C). |
| Quantified Difference | 1.1 to 1.8 °C reduction in melting point and significant increase in bilayer fluidity. |
| Conditions | Solid state thermal analysis and lipid bilayer formulation. |
Enables the engineering of LNPs and liposomes with tunable fluidity without sacrificing the shelf-life stability compromised by unsaturated lipids.
Unlike straight-chain saturated fatty acids (SFAs) like stearic acid, which are known to induce pro-inflammatory gene expression profiles and cytotoxicity in adipocytes, monomethyl branched-chain fatty acids (mmBCFAs) such as 17-methylstearic acid exhibit distinct anti-inflammatory properties. In in vitro metabolic models, substitution of straight-chain SFAs with mmBCFAs suppresses pro-inflammatory cytokine production, making 17-methylstearic acid a critical control compound in metabolic syndrome and gut-microbiota research [1].
| Evidence Dimension | Inflammatory Gene Expression / Cytotoxicity |
| Target Compound Data | 17-Methylstearic acid (mmBCFA) suppresses pro-inflammatory markers. |
| Comparator Or Baseline | Straight-chain saturated fatty acids (e.g., Stearic acid). |
| Quantified Difference | Shift from pro-inflammatory (SFA) to anti-inflammatory (mmBCFA) cellular response. |
| Conditions | Adipose tissue and cellular metabolic assays. |
Essential for researchers needing a saturated fatty acid analog that does not trigger baseline inflammatory cascades in cell culture models.
Due to its distinct retention time and absence in most mammalian tissues, 17-methylstearic acid is the preferred internal standard for GC-MS and LC-MS quantification of fatty acids. It directly addresses the signal overlap issues seen with straight-chain C19:0 standards [1].
Leveraging its lower phase transition temperature and disrupted packing, this compound is utilized in LNP and liposome engineering to increase membrane fluidity and improve intracellular delivery rates, while maintaining the oxidative stability of a fully saturated chain [2].
As a specific gut-microbiota derived metabolite and biomarker for dairy/ruminant fat intake, highly pure 17-methylstearic acid is procured as a reference standard to calibrate diagnostic assays linking microbiome activity to metabolic health [3].
Irritant